molecular formula C20H36O5 B159180 8-iso Prostaglandin F1alpha CAS No. 26771-96-0

8-iso Prostaglandin F1alpha

Cat. No.: B159180
CAS No.: 26771-96-0
M. Wt: 356.5 g/mol
InChI Key: DZUXGQBLFALXCR-PUCCXBQTSA-N
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Mechanism of Action

Target of Action

8-iso Prostaglandin F1alpha (8-iso PGF1α) is an isoprostane, a class of eicosanoids of non-cyclooxygenase origin . Isoprostanes are primarily produced in vivo through the free radical-catalyzed peroxidation of essential fatty acids (primarily arachidonic acid) without the direct action of cyclooxygenase (COX) enzymes .

Mode of Action

It is known that isoprostanes, including 8-iso pgf1α, can exert potent physiological effects, often similar to those of the classic prostaglandins . They are recognized as potent vasoconstrictors, and they can also cause platelet aggregation .

Biochemical Pathways

8-iso PGF1α is part of the isoprostane pathway, which is a complex pathway involving lipid peroxidation. The formation of isoprostanes is a consequence of the peroxidation of arachidonic acid, a polyunsaturated fatty acid present in the phospholipids of cell membranes . This process is non-enzymatic and is induced by the presence of oxygen radicals .

Pharmacokinetics

The bioavailability, distribution, metabolism, and excretion of 8-iso PGF1α in the human body are areas of ongoing research .

Result of Action

The physiological effects of 8-iso PGF1α are diverse and depend on the specific tissue and cell type. It has been associated with vasoconstriction and platelet aggregation . The compound’s role in these processes suggests it may be involved in the pathophysiology of conditions such as cardiovascular disease .

Action Environment

The action of 8-iso PGF1α can be influenced by various environmental factors. Oxidative stress, for instance, can increase the production of isoprostanes . Therefore, conditions that increase oxidative stress, such as inflammation, could potentially enhance the action of 8-iso PGF1α .

Biochemical Analysis

Biochemical Properties

8-iso Prostaglandin F1alpha interacts with various enzymes, proteins, and other biomolecules. It is a product of lipid peroxidation, specifically of arachidonic acid . This process does not involve cyclooxygenase enzymes, distinguishing it from the classic prostaglandin synthesis pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with oxidative stress levels, and its correlation with intra-abdominal fat (IAF) area and the glycolipid index has been studied .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It is derived from lipid peroxidation, indicating that it may interact with lipid molecules within the cell

Metabolic Pathways

This compound is involved in the metabolic pathway of lipid peroxidation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-iso Prostaglandin F1alpha typically involves the oxidation of arachidonic acid through a non-enzymatic pathway. This process can be induced by free radicals and reactive oxygen species, leading to the formation of various isoprostanes, including this compound .

Industrial Production Methods: Industrial production of this compound is not commonly reported, as it is primarily used for research purposes. The compound is usually synthesized in laboratories using chemical methods that mimic the natural oxidative processes .

Chemical Reactions Analysis

Types of Reactions: 8-iso Prostaglandin F1alpha undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized isoprostanes, while reduction can yield less oxidized forms .

Properties

IUPAC Name

7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXGQBLFALXCR-PUCCXBQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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